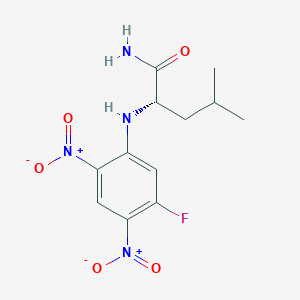

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

Overview

Description

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a chemical compound with the molecular formula C12H15FN4O5 and a molecular weight of 314.27 g/mol . It is commonly used as a labeling reagent in high-performance liquid chromatography (HPLC) for the determination of enantiomeric excess (e.e.) . The compound is characterized by its light yellow to orange crystalline powder form and has a melting point of approximately 170°C .

Mechanism of Action

Target of Action

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, also known as Pentanamide, is primarily used as a chiral derivatizing agent . It is used for the derivatization of amino acids , which are the primary targets of this compound. The role of amino acids is crucial in protein synthesis and metabolism.

Mode of Action

The compound interacts with amino acids through a process known as derivatization . In this process, the compound forms a covalent bond with the amino acid, resulting in a derivative that can be separated and quantified using high-performance liquid chromatography (HPLC) . This interaction allows for the resolution of D- and L-amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, the compound can affect the way these molecules are processed and metabolized within the body. The downstream effects of this interaction can influence protein synthesis and other metabolic processes.

Result of Action

The primary molecular effect of the compound’s action is the formation of derivatives of amino acids . These derivatives can then be separated and quantified using HPLC . On a cellular level, this could potentially affect processes that rely on these amino acids, including protein synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .

Biochemical Analysis

Biochemical Properties

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide plays a crucial role in biochemical reactions . It binds to the active site of proteases, inhibiting the hydrolysis of peptides by blocking the access of water molecules to the reactive site . This interaction with enzymes and proteins significantly influences the biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to the active site of proteases, it inhibits the hydrolysis of peptides, thereby influencing the overall biochemical reactions within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide typically involves the reaction of L-leucine with 5-fluoro-2,4-dinitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups on the aromatic ring.

Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

HPLC Labeling Reagent

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is primarily used as a labeling reagent in High-Performance Liquid Chromatography (HPLC). It is effective for the determination of enantiomeric excess (e.e.) in chiral compounds. The compound reacts with amino acids and peptides, allowing for their separation and quantification based on their optical activity.

Case Studies

- A study demonstrated its utility in analyzing the enantiomeric purity of various amino acids, showcasing its effectiveness in distinguishing between D- and L-amino acids through HPLC methods .

Biochemical Research

In biochemical research, this compound serves as a tool for studying protein interactions and enzyme activities. Its ability to selectively label amino acids makes it valuable in proteomics.

Applications

- Proteomic Analysis : It aids in the identification of post-translational modifications by labeling specific residues within proteins.

- Enzyme Kinetics : Used to investigate the catalytic mechanisms of enzymes by providing insights into substrate binding and turnover rates.

Pharmaceutical Development

This compound has potential applications in drug development, particularly in the design of new therapeutics targeting specific biological pathways.

Research Findings

- Researchers have explored its role as a lead compound for developing inhibitors against certain enzymes involved in metabolic disorders .

Toxicology Studies

The compound's structure allows it to be utilized in toxicological assessments to evaluate the safety profiles of new chemical entities.

Case Studies

- Toxicological studies have been conducted to assess the effects of the compound on cellular systems, providing data on its safety and potential side effects .

Comparison with Similar Compounds

Similar Compounds

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: A similar compound with the D-enantiomer of leucine.

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Another similar compound with alanine instead of leucine.

Uniqueness

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is unique due to its specific interaction with L-leucine, making it highly effective for the determination of enantiomeric excess in compounds containing this amino acid . Its high purity and stability also contribute to its widespread use in analytical chemistry .

Biological Activity

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a synthetic compound with significant applications in biochemical research, particularly as a chiral derivatizing agent for amino acids. Its unique structure and properties allow it to play a crucial role in various analytical techniques, especially in determining the enantiomeric excess of amino acids.

- Molecular Formula : C₁₂H₁₅FN₄O₅

- Molecular Weight : 314.27 g/mol

- CAS Number : 178065-29-7

- Melting Point : 170 °C

- Purity : ≥98.0% (by HPLC) .

Biological Activity

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide exhibits several biological activities, primarily due to its ability to interact with amino acids and proteins. Its biological relevance can be categorized into:

- Chiral Derivatization : This compound is widely used for the chiral derivatization of amino acids, facilitating their separation and analysis through techniques such as High-Performance Liquid Chromatography (HPLC) . The derivatization enhances the detection sensitivity and resolution of enantiomers.

- Cytotoxicity Studies : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar dinitrophenyl derivatives possess significant cytotoxic activity, suggesting potential therapeutic applications .

- Neurochemical Applications : It has been utilized in studies measuring amino acid enantiomers in biological samples, such as serum from patients with late-life depression. This highlights its role in neurochemical research and potential implications in psychiatric disorders .

Case Studies

- Chiral Purity Determination : A study demonstrated the effectiveness of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide in determining the chiral purity of amino acids using a rapid LC-MS/MS method. The results indicated high specificity and sensitivity in detecting enantiomeric compositions .

- Cytotoxic Effects : In vitro experiments have shown that certain derivatives of dinitrophenyl compounds can induce apoptosis in cancer cells, suggesting a mechanism that may be exploited for developing anticancer agents .

- Amino Acid Profiling : The compound has been employed for profiling amino acids in various biological contexts, providing insights into metabolic changes associated with diseases .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FN₄O₅ |

| Molecular Weight | 314.27 g/mol |

| Melting Point | 170 °C |

| Purity | ≥98.0% (by HPLC) |

| CAS Number | 178065-29-7 |

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Chiral Derivatization | Used for separating amino acid enantiomers |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

| Neurochemical Research | Measures amino acid enantiomers in clinical samples |

Properties

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZOJGXDVGGIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578552 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178065-29-7 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.